N,N,N',N'-Tetramethyl-1,3-propanediamine-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18: is an acyclic tertiary amine with the molecular formula C7H18N2. It is a deuterated form of N,N,N’,N’-Tetramethyl-1,3-propanediamine, where the hydrogen atoms are replaced with deuterium. This compound is known for its ability to absorb carbon dioxide when dissolved in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 is typically synthesized through the methylation of 1,3-propanediamine using methylating agents such as methyl iodide or methyl bromide. The reaction is carried out under controlled conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 involves a similar methylation process but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 involves its ability to act as a ligand, forming complexes with metal ions. This property is particularly useful in catalysis and material science. The compound’s ability to absorb carbon dioxide in aqueous solutions is attributed to its tertiary amine groups, which facilitate the formation of carbamate species .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetraethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine
Comparison: N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 is unique due to its deuterated form, which provides distinct advantages in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound’s ability to absorb carbon dioxide also sets it apart from other similar tertiary amines .
Properties
Molecular Formula |
C7H18N2 |
---|---|
Molecular Weight |
148.34 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-N,N,N',N'-tetrakis(trideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2 |
InChI Key |
DMQSHEKGGUOYJS-UWBLXWIRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.